molecular formula C16H17ClO B14484335 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene CAS No. 66405-90-1

1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene

Cat. No.: B14484335
CAS No.: 66405-90-1
M. Wt: 260.76 g/mol
InChI Key: VCJOFRGVLSZERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene is an organic compound with a complex structure that includes a naphthalene ring substituted with a chloropropenyl group, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with naphthalene-based compounds. One common method involves the use of hydrazine hydrate and alkali medium to facilitate the reaction . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The use of phase-transfer catalysts and other advanced techniques can further enhance the yield and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives with different substituents, such as:

Uniqueness

What sets 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene apart from these similar compounds is the specific combination of substituents on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

66405-90-1

Molecular Formula

C16H17ClO

Molecular Weight

260.76 g/mol

IUPAC Name

1-(2-chloroprop-2-enyl)-6-methoxy-2,3-dimethylnaphthalene

InChI

InChI=1S/C16H17ClO/c1-10-7-13-9-14(18-4)5-6-15(13)16(12(10)3)8-11(2)17/h5-7,9H,2,8H2,1,3-4H3

InChI Key

VCJOFRGVLSZERK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)C(=C1C)CC(=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.